molecular formula C18H28N4O B5367887 3-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-6-methoxy-1H-indazole

3-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-6-methoxy-1H-indazole

货号 B5367887
分子量: 316.4 g/mol
InChI 键: SYRYJXSPMOEYHU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-6-methoxy-1H-indazole, also known as EIPMI, is a novel chemical compound that has gained significant attention in the scientific research community. This compound is a potent and selective antagonist of the dopamine D3 receptor, which is a subtype of the dopamine receptor that is primarily expressed in the mesolimbic pathway of the brain. EIPMI has been found to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including addiction, schizophrenia, and depression.

作用机制

3-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-6-methoxy-1H-indazole acts as a selective antagonist of the dopamine D3 receptor, which is primarily expressed in the mesolimbic pathway of the brain. This pathway is involved in reward and motivation, and is implicated in addiction and other psychiatric disorders. By blocking the activity of the D3 receptor, this compound reduces the release of dopamine in this pathway, which in turn reduces drug-seeking behavior and improves cognitive function.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects, including the reduction of dopamine release in the mesolimbic pathway, the reduction of drug-seeking behavior in animal models of addiction, and the improvement of cognitive function in animal models of schizophrenia. Additionally, this compound has been found to have a low affinity for other dopamine receptor subtypes, which reduces the risk of side effects associated with non-selective dopamine antagonists.

实验室实验的优点和局限性

One of the main advantages of 3-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-6-methoxy-1H-indazole for lab experiments is its selectivity for the dopamine D3 receptor, which allows for more precise targeting of this receptor subtype. Additionally, this compound has been found to have low toxicity and good pharmacokinetic properties, which makes it an attractive candidate for further preclinical and clinical studies. However, one of the limitations of this compound is its relatively low potency, which may limit its effectiveness in certain therapeutic applications.

未来方向

There are several future directions for research on 3-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-6-methoxy-1H-indazole, including the development of more potent analogs, the investigation of its therapeutic potential in other neurological and psychiatric disorders, and the exploration of its mechanism of action at the molecular level. Additionally, further preclinical and clinical studies are needed to determine the safety and efficacy of this compound in humans, and to identify any potential side effects associated with its use.

合成方法

The synthesis of 3-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-6-methoxy-1H-indazole involves several steps, including the reaction of 3-chloro-6-methoxy-1H-indazole with 3-ethyl-4-isopropylpiperazine in the presence of a base, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained after purification using chromatography techniques.

科学研究应用

3-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-6-methoxy-1H-indazole has been extensively studied in various scientific research applications, particularly in the field of neuroscience. It has been found to have potential therapeutic applications in the treatment of addiction, as it has been shown to reduce drug-seeking behavior in animal models of addiction. Additionally, this compound has been found to have potential applications in the treatment of schizophrenia, as it has been shown to improve cognitive function and reduce the negative symptoms associated with the disorder.

属性

IUPAC Name

3-[(3-ethyl-4-propan-2-ylpiperazin-1-yl)methyl]-6-methoxy-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O/c1-5-14-11-21(8-9-22(14)13(2)3)12-18-16-7-6-15(23-4)10-17(16)19-20-18/h6-7,10,13-14H,5,8-9,11-12H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRYJXSPMOEYHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCN1C(C)C)CC2=C3C=CC(=CC3=NN2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。